molecular formula C18H22N2O2 B2516162 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid CAS No. 314035-95-5

3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid

Katalognummer B2516162
CAS-Nummer: 314035-95-5
Molekulargewicht: 298.386
InChI-Schlüssel: PLWCFMWYVHEBMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid is a derivative of pyrazino[3,2,1-jk]carbazole, a heterocyclic structure that is part of a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related pyrazole carboxylic acids typically involves multi-step reactions, including ester condensation, cyclization, and hydrolysis, as seen in the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid . Similarly, the synthesis of 3-ethylhexahydropyrazino[3,2,1-jk]carbazole, a related structure, involves reactions with alkynes in acetonitrile or methanol . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazino[3,2,1-jk]carbazole derivatives is characterized by a fused ring system that includes a pyrazole ring. The presence of a propionic acid moiety suggests an extended carboxylate arm, which could influence the compound's reactivity and binding properties. X-ray crystallography has been used to characterize similar compounds, providing detailed information about their molecular geometry .

Chemical Reactions Analysis

The reactivity of pyrazole carboxylic acids can be influenced by the presence of substituents on the pyrazole ring and the nature of the carboxylate arm. For example, the nitration of methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate leads to the formation of nitro derivatives, which can undergo further transformations such as the Hofmann rearrangement . These reactions highlight the potential for diverse chemical transformations in pyrazino[3,2,1-jk]carbazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure. The presence of a carboxylic acid group is likely to confer acidity and the potential for salt formation. Spectroscopic methods such as IR and NMR are commonly used to characterize these compounds and confirm their structures . The solubility, melting point, and stability of these compounds can vary widely depending on the nature of the substituents and the overall molecular conformation.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

  • A method for synthesizing pirazidol, a compound related to 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid, has been developed involving the reaction of α-bromoacetaldehyde dibutylacetal, ammonium acetate, and 1,2,3,4-tetrahydro-6-methyl-1-ketocarbazole in acetic acid. This synthesis process is notable for its simplicity and efficiency in laboratory settings (Grinev, Krichevskii, & Romanova, 1983).

Structural and Chemical Analysis

  • The absolute configuration of a compound structurally similar to 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid was determined using stereospecificity of 1H and 13C NMR parameters, providing insights into the S-configuration of the asymmetric C-3a atom (Aliev et al., 1992).

Chemical Transformations

  • 3-Ethylhexahydropyrazino[3,2,1-jk]carbazole, a compound related to 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid, can be converted into various chemical structures through reactions with specific agents, demonstrating its versatility in chemical transformations (Voskressensky et al., 2012).

Pharmacological Research

  • Derivatives of hexahydro-1H-pyrazino[3,2,1-j,k]carbazole, which are structurally similar to 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid, have been studied for their antitubercular activity in vitro, revealing potential applications in the development of new antitubercular agents (Filitis et al., 1986).

Novel Synthetic Pathways

  • Research on pyrazino[3.2.1-jk]carbazole derivatives, which are related to the chemical compound , has led to new methods for synthesizing various heterocyclic systems, further expanding the possibilities for creating novel compounds with potential applications in various fields of scientific research (Bokanov et al., 1987).

Pharmacological Properties

  • Pirlindole, a derivative of 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid, has been investigated for its pharmacological profile as an antidepressant. These studies offer insights into the potential therapeutic applications of similar compounds (Martorana, Schindler, & Nitz, 1985).

Zukünftige Richtungen

The future directions for this compound are not specified in the available resources. As it is used for research purposes , it may be subject to further study and application in various fields.

Eigenschaften

IUPAC Name

3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-5-6-15-14(11-12)13-3-2-4-16-18(13)20(15)10-9-19(16)8-7-17(21)22/h5-6,11,16H,2-4,7-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWCFMWYVHEBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.